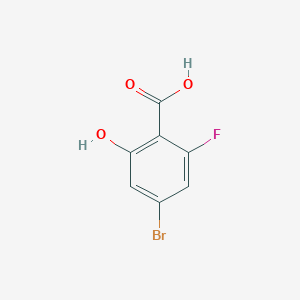

4-Bromo-2-fluoro-6-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

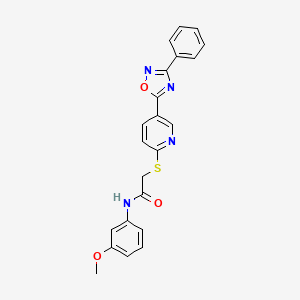

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular formula of C7H4BrFO3 and an average mass of 235.007 Da . It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Synthesis Analysis

The synthesis of this compound involves a radical approach . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is utilized, paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and a hydroxybenzoic acid group at the 6th position .Chemical Reactions Analysis

This compound is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .Physical And Chemical Properties Analysis

This compound is a solid at normal temperature and pressure . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .Wissenschaftliche Forschungsanwendungen

Microbial Degradation and Environmental Biotechnology :

- Londry and Fedorak (1993) explored the microbial degradation of aromatic compounds, including derivatives of 4-hydroxybenzoic acid, in a methanogenic consortium. This research is significant for understanding the anaerobic breakdown of complex organic compounds in environmental biotechnology (Londry & Fedorak, 1993).

Organic Synthesis and Chemical Engineering :

- The synthesis of various derivatives, such as Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, demonstrates the application of 4-Bromo-2-fluoro-6-hydroxybenzoic acid in organic synthesis and chemical engineering. This process, detailed by Chen Bing-he (2008), showcases the transformation and utility of this compound in creating valuable chemical intermediates (Chen Bing-he, 2008).

Biotechnological Applications :

- Wang et al. (2018) highlighted the use of 4-Hydroxybenzoic acid, a related compound, as a versatile platform for synthesizing value-added bioproducts. This research underscores the potential biotechnological applications of derivatives of this compound in various industries, including food, cosmetics, and pharmaceuticals (Wang et al., 2018).

Environmental Chemistry and Toxicology :

- Research by Marks et al. (1984) on the degradation of chlorinated benzoates by Arthrobacter sp. highlights the environmental and toxicological relevance of halogenated benzoic acids, including this compound. This study contributes to understanding the microbial processes involved in the biodegradation of environmentally persistent compounds (Marks et al., 1984).

Analytical Chemistry :

- Imai and Watanabe (1981) utilized a derivative of benzoic acid in the fluorimetric determination of amino acids, demonstrating the analytical applications of halogenated benzoic acids in biochemistry (Imai & Watanabe, 1981).

Safety and Hazards

Zukünftige Richtungen

4-Bromo-2-fluoro-6-hydroxybenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests potential applications in the synthesis of complex organic molecules.

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of this compound . These papers could be further analyzed for more detailed information.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target .

Biochemical Pathways

It may be involved in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties can impact the bioavailability of the compound .

Result of Action

Based on its chemical structure, it may influence the function of certain enzymes or receptors, leading to changes at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-6-hydroxybenzoic acid . For instance, it is recommended to store the compound away from oxidizing agents, reducing agents, and bases .

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBFBKRMQUEMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)

![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)

![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)

![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)

![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)

![4-((2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2723526.png)

![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)